![molecular formula C8H20N2S B14485651 N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine CAS No. 64594-36-1](/img/structure/B14485651.png)
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is a tertiary amine with a complex structure that includes both ethyl and methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of secondary amines. For instance, the reaction between N,N-diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound . Another method involves the catalytic reaction between ethylamine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines.
Applications De Recherche Scientifique
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine with similar structural features.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another tertiary amine with different functional groups.
N-Methyl-2-ethanolamine: A related compound with a hydroxyl group.
Uniqueness
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, along with the sulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Propriétés
Numéro CAS |
64594-36-1 |
|---|---|
Formule moléculaire |
C8H20N2S |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
N,N-diethyl-2-(methylaminomethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H20N2S/c1-4-10(5-2)6-7-11-8-9-3/h9H,4-8H2,1-3H3 |
Clé InChI |
IFXQTQUAOCAGDI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


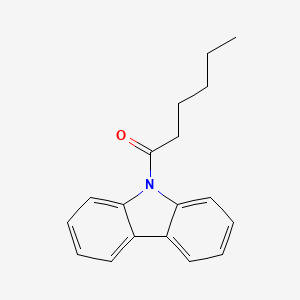
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)

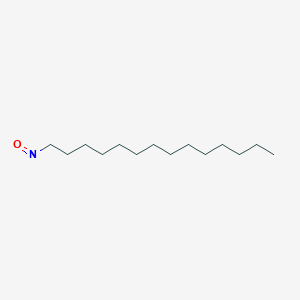
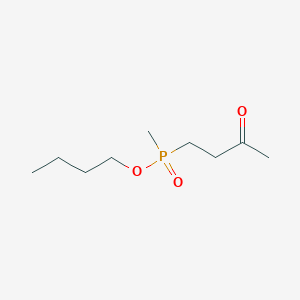
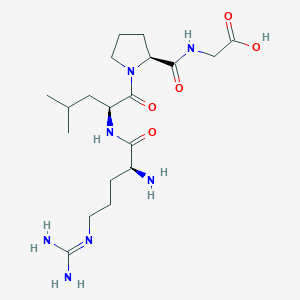
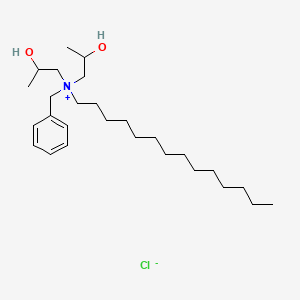

![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
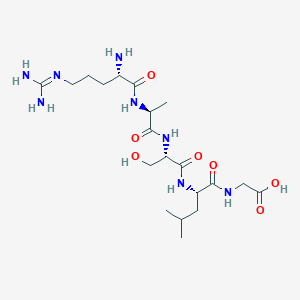
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)


